

Application Notes and Protocols for 113-O16B in mRNA Cancer Vaccine Development

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Compound of Interest

Compound Name: 113-O16B

Cat. No.: B11928847

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Introduction

The development of potent and targeted delivery systems is paramount to the success of mRNA-based cancer vaccines. **113-O16B** is a novel, disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for efficient mRNA delivery.^{[1][2]} Its unique structure is engineered to facilitate lymph node targeting and promote a robust anti-tumor immune response, making it a promising candidate for the development of next-generation mRNA cancer vaccines.

These application notes provide a comprehensive overview of the use of **113-O16B** in formulating mRNA cancer vaccines, including its mechanism of action, protocols for LNP formulation and characterization, and methodologies for evaluating vaccine efficacy in preclinical models. While specific in vivo efficacy data for **113-O16B** is emerging, data from the closely related lipidoid, 113-O12B, will be presented as a reference to demonstrate the potential of this class of materials.^{[3][4][5][6][7]}

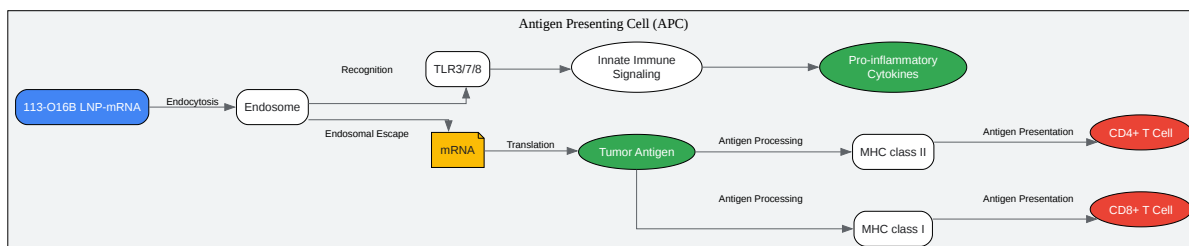
Mechanism of Action

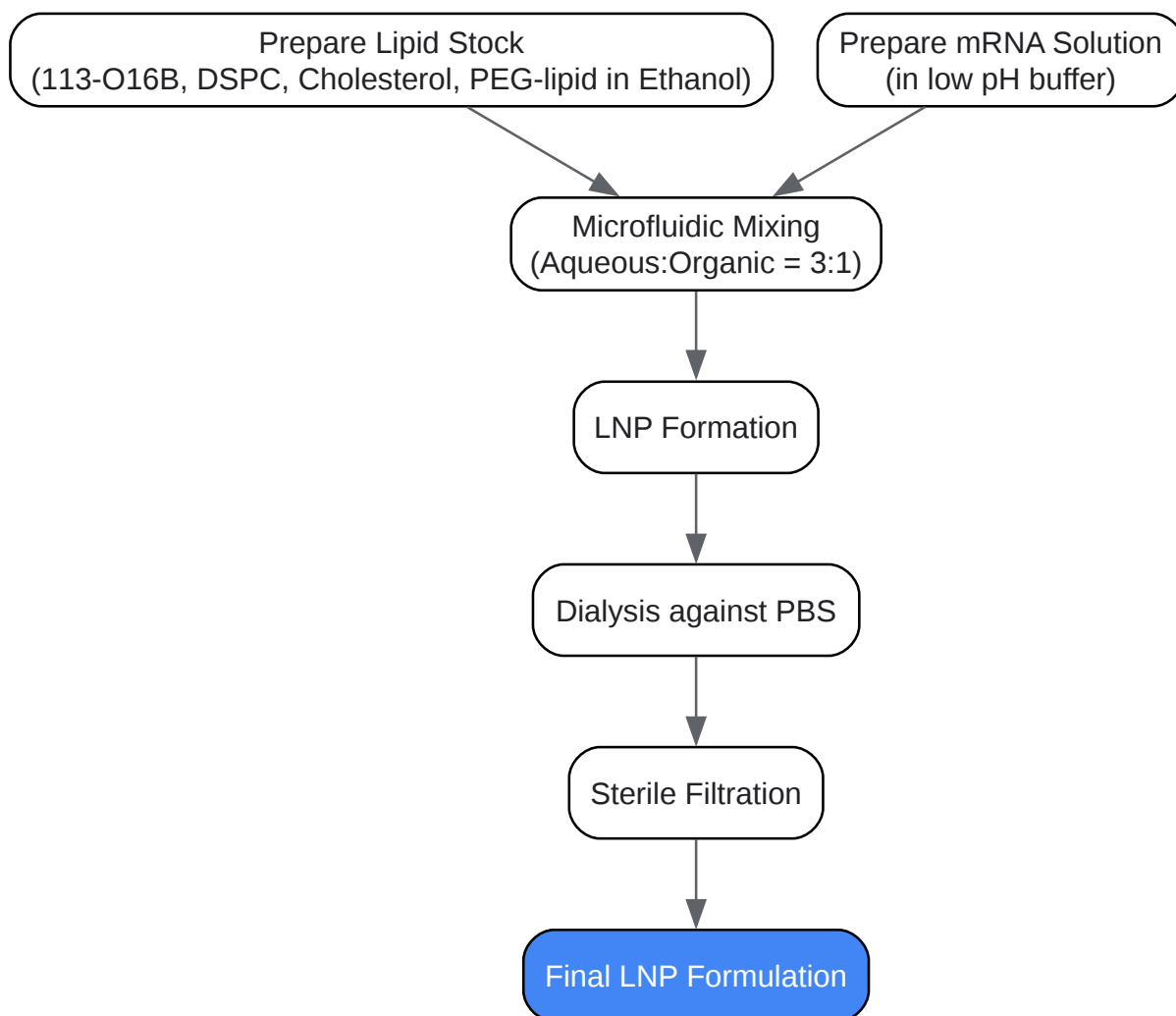
The efficacy of mRNA cancer vaccines hinges on their ability to be efficiently delivered to antigen-presenting cells (APCs), particularly dendritic cells (DCs), within lymphoid tissues. LNPs formulated with **113-O16B** are designed to leverage a targeted delivery strategy to the lymph nodes, the primary site of immune response initiation.

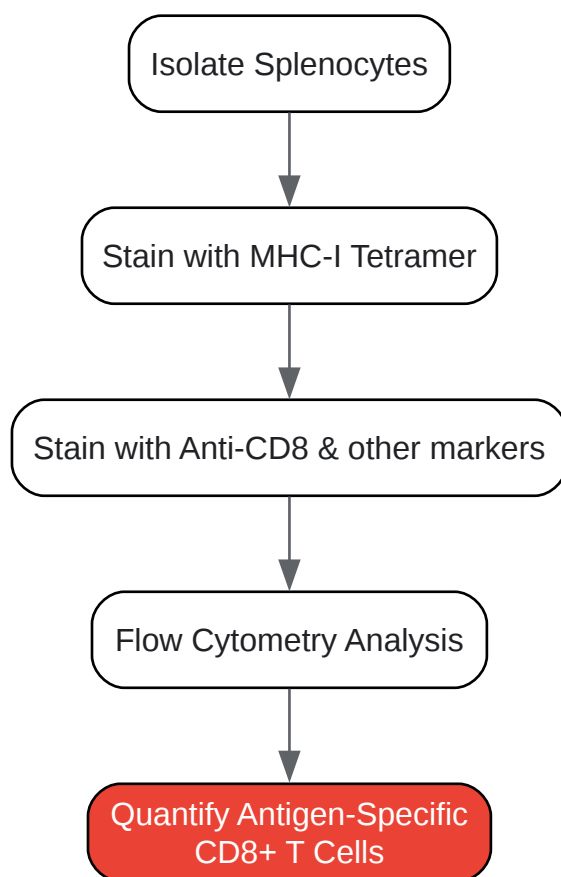
Upon subcutaneous or intramuscular administration, **113-O16B** LNPs are believed to preferentially drain into the lymphatic system.^{[3][8]} The disulfide bonds within the **113-O16B** lipidoid may contribute to enhanced endosomal escape of the encapsulated mRNA, a critical step for successful protein translation within the cytoplasm of APCs.^[1] Once released, the mRNA is translated into the tumor-associated antigen (TAA) or tumor-specific antigen (TSA), which is then processed and presented on the surface of APCs via MHC class I and class II molecules. This antigen presentation leads to the activation and proliferation of tumor-specific CD8+ and CD4+ T cells, orchestrating a potent and durable anti-tumor immune response.

Signaling Pathway

The ionizable nature of **113-O16B** and the LNP formulation itself can act as an adjuvant, stimulating innate immune pathways to further enhance the vaccine's immunogenicity. While the specific pathways activated by **113-O16B** are under investigation, it is hypothesized that upon uptake by APCs, the LNPs can engage with endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8, which recognize single- and double-stranded RNA. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, promoting the maturation of DCs and the recruitment of other immune cells to the site of the immune response.







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